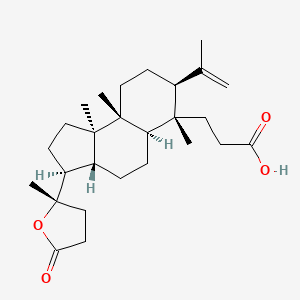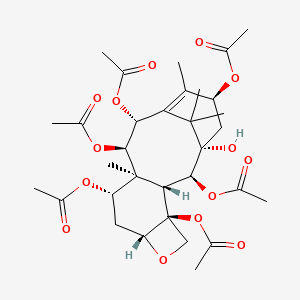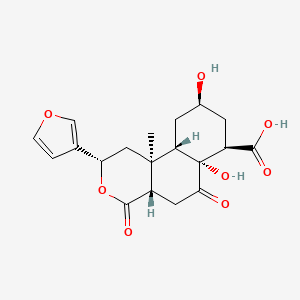
Diosbulbin J
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Diosbulbin J is used as a reference substance in laboratory studies to understand its chemical properties and reactions.
Biology: Research has shown that this compound exhibits toxic effects on certain cell lines, making it a subject of interest in toxicology studies.
Medicine: this compound has been investigated for its potential anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: In agriculture, this compound is used as a plant toxin for pest control.
Mécanisme D'action
Target of Action
Diosbulbin J is a compound found in the plant Dioscorea bulbifera L. These proteins play crucial roles in cell proliferation and survival, making them potential targets for anti-cancer therapies .
Mode of Action
Diosbulbin c, a similar compound, has been shown to inhibit lung cancer cell proliferation by downregulating the expression/activation of akt, dhfr, and tyms . This results in a significant reduction in cell proliferation and induces G0/G1 phase cell cycle arrest .
Pharmacokinetics
Diosbulbin c has been predicted to exhibit high drug-likeness properties with good water solubility and intestinal absorption . This suggests that this compound may have similar properties, which could impact its bioavailability.
Result of Action
Diosbulbin c has been shown to induce cell cycle arrest and inhibit the proliferation of non-small cell lung cancer cells, possibly by downregulating the expression/activation of akt, dhfr, and tyms . This suggests that this compound may have similar effects.
Action Environment
It’s known that the metabolism and efficacy of similar compounds can be influenced by factors such as the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Analyse Biochimique
Biochemical Properties
Diosbulbin J plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . This inhibition can lead to altered metabolic pathways and potential drug interactions. Additionally, this compound interacts with antioxidant enzymes, affecting their ability to neutralize reactive oxygen species and maintain cellular redox balance .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and increasing the expression of pro-apoptotic proteins . Furthermore, this compound influences cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are involved in cell proliferation, survival, and differentiation . The compound also affects gene expression by modulating the activity of transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death . Additionally, this compound can induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and reactive species . Over time, the accumulation of this compound and its metabolites can lead to sustained cellular stress and toxicity, affecting cell viability and function . Long-term exposure to this compound has been associated with chronic oxidative stress, mitochondrial dysfunction, and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . The threshold for these adverse effects depends on factors such as the duration of exposure, the route of administration, and the species of the animal model . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, this compound undergoes oxidation, reduction, and hydrolysis reactions mediated by cytochrome P450 enzymes . These reactions produce reactive intermediates that can further interact with cellular macromolecules, leading to toxicity. In phase II metabolism, this compound and its metabolites undergo conjugation reactions with glucuronic acid, glutathione, and sulfate, facilitating their excretion from the body . These metabolic pathways are crucial for the detoxification and elimination of this compound and its metabolites.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can enter cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to intracellular proteins and organelles, influencing its localization and accumulation . The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins . Understanding the transport and distribution of this compound is essential for predicting its pharmacokinetics and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound can accumulate in the mitochondria, where it induces mitochondrial dysfunction and apoptosis . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Diosbulbin J is primarily extracted from the roots of Dioscorea bulbifera. The extraction process involves the use of organic solvents to isolate the compound from the plant material. There is limited information on the synthetic routes for this compound, as it is mainly obtained through natural extraction methods .
Analyse Des Réactions Chimiques
Diosbulbin J undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve replacing one functional group in this compound with another, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Diosbulbin J is part of a group of compounds known as diosbulbins, which are isolated from Dioscorea bulbifera. Similar compounds include:
Diosbulbin B: Known for its hepatotoxic effects and studied for its potential therapeutic applications.
Diosbulbin C: Exhibits anticancer properties and has been studied for its effects on lung cancer cells.
Diosbulbin D:
This compound is unique due to its specific chemical structure and the distinct biological activities it exhibits compared to other diosbulbins.
Propriétés
IUPAC Name |
(2S,4aS,6aR,7R,9R,10aS,10bS)-2-(furan-3-yl)-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2,4a,5,7,8,9,10,10a-octahydro-1H-benzo[f]isochromene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O8/c1-18-7-13(9-2-3-26-8-9)27-17(24)12(18)6-15(21)19(25)11(16(22)23)4-10(20)5-14(18)19/h2-3,8,10-14,20,25H,4-7H2,1H3,(H,22,23)/t10-,11-,12+,13-,14-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBSFVHKKKXNHM-JFQAYLLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC(=O)C1CC(=O)C3(C2CC(CC3C(=O)O)O)O)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@H]1CC(=O)[C@]3([C@H]2C[C@H](C[C@H]3C(=O)O)O)O)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301102620 | |
| Record name | (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301102620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187951-06-9 | |
| Record name | (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187951-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301102620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



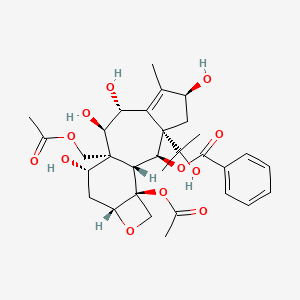

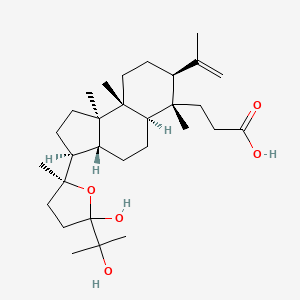
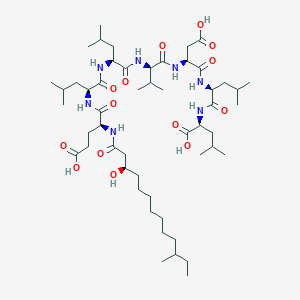
![[(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate](/img/structure/B1151825.png)


